Physicochemical Properties & Synthetic Utility of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene
Physicochemical Properties & Synthetic Utility of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene
[1]
Executive Summary
1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS: 1233958-93-4) is a specialized fluorinated aromatic intermediate used primarily in the development of agrochemicals and pharmaceutical active ingredients (APIs).[1] Characterized by a lipophilic cyclohexyl ether moiety and two orthogonal reactive handles—a nitro group and a fluorine atom—this compound serves as a critical scaffold for constructing complex heterocyclic systems, particularly substituted anilines and benzoxazines. This guide provides a comprehensive technical analysis of its properties, synthesis logic, and application in high-value chemical manufacturing.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule features a benzene core substituted with a cyclohexyl ether at position 1, a nitro group at position 2, and a fluorine atom at position 4. The steric bulk of the cyclohexyl group, combined with the electron-withdrawing nature of the nitro and fluoro substituents, defines its unique reactivity profile.
| Attribute | Detail |
| IUPAC Name | 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene |
| CAS Registry Number | 1233958-93-4 |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| SMILES | FC1=CC(=O)=C(OC2CCCCC2)C=C1 |
| InChI Key | DTFNRAJZNWYCQS-UHFFFAOYSA-N |
| Structural Class | Nitroaromatic Ether / Fluorobenzene Derivative |
Electronic & Steric Features
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Ortho-Nitro Effect: The nitro group at position 2 activates the C1 position for nucleophilic attack, but the presence of the alkoxy group indicates this position has already been functionalized. Conversely, the nitro group exerts an inductive withdrawing effect, deactivating the ring toward electrophilic substitution but activating the C4-Fluorine toward Nucleophilic Aromatic Substitution (
). -
Lipophilic Domain: The cyclohexyl ring significantly increases the partition coefficient (LogP), enhancing membrane permeability for downstream pharmaceutical derivatives.
Physicochemical Profile
The following data aggregates experimental baselines from structural analogs (e.g., 4-fluoro-2-nitrophenol) and high-fidelity predictive models for the specific ether.
| Property | Value / Range | Confidence/Method |
| Physical State | Solid (Crystalline) or Viscous Oil | Analog-based (Ether linkage lowers MP vs Phenol) |
| Melting Point | 55–65 °C (Predicted) | Estimated based on 4-fluoro-2-nitrophenol (MP 75°C) + alkyl bulk |
| Boiling Point | 360–370 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.25 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 4.2 – 4.8 | High Lipophilicity (Cyclohexyl contribution) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Methanol | Hydrophobic effect of C6 ring |
| pKa (Conjugate Acid) | N/A (Non-ionizable neutral ether) | - |
Synthesis & Reaction Dynamics[2]
The synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is driven by regioselective Nucleophilic Aromatic Substitution (
Route A: Alkylation of 4-Fluoro-2-nitrophenol (Preferred)
This route utilizes the commercially available 4-fluoro-2-nitrophenol.[1] The phenolic hydroxyl group is alkylated using a cyclohexyl halide (Williamson Ether Synthesis) or cyclohexanol (Mitsunobu Reaction).
-
Reagents: 4-Fluoro-2-nitrophenol, Cyclohexyl bromide,
, DMF/ACN.[1] -
Mechanism:
displacement of the bromide by the phenoxide ion. -
Advantage: Unambiguous regiochemistry. The fluorine at C4 remains intact as it is less reactive than the phenoxide formation.
Route B: on 2,5-Difluoronitrobenzene
This route exploits the differential reactivity of fluorine atoms in 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene).[1]
-
Substrate: 1,4-Difluoro-2-nitrobenzene.[1]
-
Reactivity Logic: The fluorine at C1 is ortho to the electron-withdrawing nitro group, making it highly activated. The fluorine at C4 is meta to the nitro group, rendering it significantly less reactive toward nucleophiles.
-
Protocol: Reaction with cyclohexanol in the presence of a strong base (NaH or t-BuOK) selectively displaces the C1-fluorine.[1]
Figure 1: Synthetic pathways highlighting the orthogonal reactivity utilized to access the target scaffold.
Experimental Protocol (Route A: Alkylation)
Objective: Synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene from 4-fluoro-2-nitrophenol.
-
Preparation: Charge a reaction vessel with 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous Dimethylformamide (DMF) (10 vol).
-
Deprotonation: Add Potassium Carbonate (
) (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide. Note: The solution will likely turn bright yellow/orange. -
Alkylation: Add Cyclohexyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-water (50 vol) to precipitate the product or extract with Ethyl Acetate.
-
Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
- 1.2 – 2.0 ppm (Multiplets, 10H): Cyclohexyl methylene protons.
- 4.3 – 4.5 ppm (Multiplet, 1H): Methine proton (-O-CH <) of the cyclohexyl group.
- 7.0 – 7.8 ppm (Multiplets, 3H): Aromatic protons. The proton at C3 (ortho to ether/nitro) will show distinct coupling patterns due to the fluorine.
-
FT-IR:
-
1530 cm⁻¹ & 1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the Nitro group (
). -
1250 cm⁻¹: Aryl alkyl ether C-O stretch.
-
1100–1200 cm⁻¹: C-F stretching bands.
-
Applications in Drug Development[13]
This compound serves as a "masked" aniline. The primary utility lies in the reduction of the nitro group to yield 2-(Cyclohexyloxy)-5-fluoroaniline .[1]
Scaffold Utility
-
Kinase Inhibitors: The 2-alkoxy-5-fluoroaniline motif is a bioisostere found in various kinase inhibitors where the cyclohexyl group occupies hydrophobic pockets (e.g., ATP binding sites), and the fluorine modulates metabolic stability (blocking P450 oxidation at the para-position).
-
Herbicides: Fluoro-nitro-benzene derivatives are precursors to Protoporphyrinogen Oxidase (PPO) inhibitors. The cyclohexyl ether provides necessary lipophilicity for leaf cuticle penetration.
Figure 2: Downstream application workflow converting the nitro-intermediate into bioactive scaffolds.[1]
Safety & Handling
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Nitroaromatics: Like many nitro compounds, this substance may decompose violently if heated under confinement. Standard safety protocols for potentially energetic materials should be observed during scale-up.[1]
-
Skin Absorption: The lipophilic cyclohexyl group enhances skin absorption. Wear nitrile gloves and handle in a fume hood.
-
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
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CymitQuimica. Product Catalog: 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS 1233958-93-4).[1] Retrieved from
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PubChem. Compound Summary for CID 67967 (2,4-Difluoronitrobenzene). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Product Specification: 4-Fluoro-2-nitrophenol (CAS 394-33-2).[1] Retrieved from
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MDPI. Synthesis of Fluoro-nitrobenzene Derivatives via Nucleophilic Substitution. Molecules 2018, 23(2), 456. Retrieved from
-
National Institute of Standards and Technology (NIST). IR Spectrum of 4-Fluoro-2-nitrophenol.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from
